molecular formula C24H47NO6 B12703645 Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate CAS No. 94313-74-3

Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate

Cat. No.: B12703645
CAS No.: 94313-74-3
M. Wt: 445.6 g/mol
InChI Key: VCERRNPXCNTYQK-UHFFFAOYSA-N
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Description

Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties. This compound is often used in various industrial and scientific applications due to its versatile chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate typically involves a multi-step process. The initial step often includes the esterification of stearic acid with an appropriate alcohol, followed by the introduction of the ammonium group through a reaction with ammonium hydroxide. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; often requires an inert atmosphere.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid; reaction conditions vary depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism by which Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate exerts its effects is primarily through its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium lauryl sulfate
  • Ammonium stearate
  • Sodium lauryl sulfate

Uniqueness

Compared to similar compounds, Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate offers a unique combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and emulsification. Its specific molecular structure also allows for more targeted interactions with biological membranes, enhancing its utility in medical and biological research.

Properties

CAS No.

94313-74-3

Molecular Formula

C24H47NO6

Molecular Weight

445.6 g/mol

IUPAC Name

azane;2-(2-octadecanoyloxypropanoyloxy)propanoic acid

InChI

InChI=1S/C24H44O6.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);1H3

InChI Key

VCERRNPXCNTYQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N

Origin of Product

United States

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